molecular formula C11H12F2N2O3 B8379325 Ethyl (2-amino-4,5-difluorobenzoyl)aminoacetate

Ethyl (2-amino-4,5-difluorobenzoyl)aminoacetate

Cat. No. B8379325
M. Wt: 258.22 g/mol
InChI Key: ZXBGUVXFOJZKBP-UHFFFAOYSA-N
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Patent
US05234928

Procedure details

Into a mixed liquor of 280 ml of dioxane with 70 ml of water were dissolved 19 g of glycine ethyl ester hydrochloride, and 21.7 g of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione were added and 14.7 g of triethylamine were added dropwise at room temperature under stirring. After stirring further for 30 minutes, the mixture was heated to 70° C. and stirred for 1,5 hours. Dioxane was distilled off, 150 ml of water were added, then the crystals deposited were collected by filtration, washed with water, and dried. They were recrystallized from ethyl acetate to obtain 20 g of title compound. m.p. 147° C.
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCOCC1.O.Cl.[CH2:9]([O:11][C:12](=[O:15])[CH2:13][NH2:14])[CH3:10].[F:16][C:17]1[C:18]([F:29])=[CH:19][C:20]2[NH:25]C(=O)[O:23][C:22](=O)[C:21]=2[CH:28]=1>C(N(CC)CC)C>[NH2:25][C:20]1[CH:19]=[C:18]([F:29])[C:17]([F:16])=[CH:28][C:21]=1[C:22]([NH:14][CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
280 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
19 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
21.7 g
Type
reactant
Smiles
FC=1C(=CC2=C(C(OC(N2)=O)=O)C1)F
Step Two
Name
Quantity
14.7 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
After stirring further for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 1,5 hours
DISTILLATION
Type
DISTILLATION
Details
Dioxane was distilled off
ADDITION
Type
ADDITION
Details
150 ml of water were added
FILTRATION
Type
FILTRATION
Details
the crystals deposited were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
They were recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NCC(=O)OCC)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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